1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound featuring an indole core structure. The indole moiety is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is particularly interesting due to its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multiple steps:
Protection of the amine group: The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the indole core: This can be achieved through various synthetic routes, including Fischer indole synthesis or other cyclization methods.
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group .
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like TFA, and oxidizing agents like potassium permanganate. Major products formed from these reactions include deprotected amines, alcohols, and oxidized indole derivatives .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid involves the interaction of its indole core with various molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The compound can undergo deprotection to reveal the active amine, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Similar compounds to 1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid include:
1-[(tert-butoxy)carbonyl]-indole-3-carboxylic acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid: Does not have the Boc protection, making it more reactive and less stable.
1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid: Similar structure but with the methoxy group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the methoxy substitution, providing a balance of stability and reactivity for various synthetic and research applications .
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-10(13(17)18)9-6-5-7-11(20-4)12(9)16/h5-7,10H,8H2,1-4H3,(H,17,18) |
InChI Key |
WDFVISRLKBQMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
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